Cas no 1707374-72-8 ((1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol)

(1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol is a versatile chiral building block with a cyclopropane backbone, offering unique structural features for synthetic applications. Its fused cyclopropyl and thiophene moieties enhance steric and electronic properties, making it valuable in medicinal chemistry and asymmetric synthesis. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling the construction of complex molecular architectures. This compound is particularly useful in the development of pharmacologically active molecules, where its rigid cyclopropane ring can improve metabolic stability and binding affinity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for use in peptide mimetics, catalysts, and bioactive compound synthesis.
(1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol structure
1707374-72-8 structure
Product Name:(1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol
CAS No:1707374-72-8
MF:C9H13NOS
MW:183.270621061325
CID:5275127
Update Time:2025-05-19

(1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol
    • 2-Thiophenemethanol, α-[1-(aminomethyl)cyclopropyl]-
    • Inchi: 1S/C9H13NOS/c10-6-9(3-4-9)8(11)7-2-1-5-12-7/h1-2,5,8,11H,3-4,6,10H2
    • InChI Key: IWJZFNWJKGQSEB-UHFFFAOYSA-N
    • SMILES: C(C1(CN)CC1)(C1SC=CC=1)O

(1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol Pricemore >>

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Additional information on (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol

Introduction to (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol (CAS No. 1707374-72-8)

(1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol, identified by the CAS number 1707374-72-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework that combines a cyclopropyl ring with a thiophene moiety and an aminomethyl functional group, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of multiple reactive sites in its structure makes it a versatile building block for the development of novel therapeutic agents.

The compound's structural motif, which includes a cyclopropyl group, is known for its stability and ability to influence the conformational flexibility of molecules. This feature is particularly valuable in drug design, where maintaining the correct three-dimensional shape can be critical for biological activity. The thiophene ring, on the other hand, is a well-documented pharmacophore found in numerous bioactive molecules, including antiviral and anticancer agents. Its sulfur-containing heterocycle contributes to the compound's electronic properties and potential interactions with biological targets.

The aminomethyl group at the 1-position of the cyclopropyl ring introduces a primary amine functionality, which can participate in various chemical reactions such as nucleophilic substitution, condensation reactions, and hydrogen bonding. This reactivity makes (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecules through diverse synthetic pathways.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of thiophene derivatives as scaffolds for drug development. Studies have demonstrated that modifications at the 2-position of the thiophene ring can significantly alter the pharmacological properties of molecules. In this context, (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol represents an interesting starting point for exploring new therapeutic strategies.

In particular, the combination of the cyclopropyl and thiophene moieties has been shown to enhance binding affinity to certain biological targets. For instance, research has indicated that cyclopropyl-containing compounds exhibit promising activity against enzymes involved in inflammatory pathways. Meanwhile, thiophene derivatives have been extensively studied for their antimicrobial and antifungal properties. The synergistic effects of these structural features make (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol a compelling candidate for further investigation.

The synthesis of (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps may include cyclization reactions to form the thiophene ring, followed by functionalization at the 2-position and introduction of the aminomethyl group. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving scalability.

From a biochemical perspective, the compound's potential biological activity is influenced by its ability to interact with specific proteins or enzymes. Preliminary studies have suggested that derivatives of this molecule may exhibit inhibitory effects on certain metabolic pathways relevant to diseases such as cancer and neurodegeneration. Further investigation into its mechanism of action will be crucial for understanding its therapeutic potential.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been employed to predict how (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol might bind to target proteins. These simulations provide valuable insights into binding affinities and interactions, guiding experimental design and optimizing lead compounds for clinical development.

In summary, (1-Aminomethyl-cyclopropyl)-thiophen-2-yl-methanol (CAS No. 1707374-72-8) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile intermediate for synthesizing novel bioactive molecules. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in developing next-generation therapeutics.

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